molecular formula C20H19NO2 B5546018 N-(2-isopropoxyphenyl)-1-naphthamide

N-(2-isopropoxyphenyl)-1-naphthamide

Cat. No.: B5546018
M. Wt: 305.4 g/mol
InChI Key: BNSMVVQCVDCFHE-UHFFFAOYSA-N
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Description

N-(2-Isopropoxyphenyl)-1-naphthamide is a synthetic naphthamide derivative featuring a 1-naphthamide core linked to a 2-isopropoxyphenyl substituent. The isopropoxy group at the ortho position of the phenyl ring may influence solubility, steric interactions, and binding affinity in biological systems.

Properties

IUPAC Name

N-(2-propan-2-yloxyphenyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-14(2)23-19-13-6-5-12-18(19)21-20(22)17-11-7-9-15-8-3-4-10-16(15)17/h3-14H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSMVVQCVDCFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-(2,4-Dichlorophenyl)-1-naphthamide
  • Structure : Phenyl ring substituted with Cl at positions 2 and 3.
  • Activity : Exhibits dual anticholinesterase activity with Ki values of 1.2 µM (AChE) and 0.8 µM (BChE) .
  • Molecular Interactions : Crystal structure reveals hydrogen bonding (N–H⋯O=C) and π-π stacking between naphthalene rings, stabilizing supramolecular assemblies .
N-(3-(2-Aminooxazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide
  • Structure: Benzyloxy group at position 4 and aminooxazole at position 3 of the phenyl ring.
  • Synthesis : 30% yield; m.p. 195–197°C; IR bands at 3295 cm⁻¹ (N–H stretch) and 1644 cm⁻¹ (C=O) .
  • The isopropoxy group in the target compound may offer intermediate lipophilicity but reduced hydrogen-bonding capacity.
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide
  • Structure : Thiazolo-pyridine fused ring at position 3 of the phenyl group.
  • Selection Criteria: High Tanimoto structural similarity to known pharmacoperones, suggesting tractability for receptor rescue .
  • Comparison : The thiazolo-pyridine moiety provides a rigid, planar structure favoring π-π interactions, unlike the flexible isopropoxy group, which may confer conformational versatility .

Cholinesterase Inhibition Profiles

Compound AChE Ki (µM) BChE Ki (µM) Selectivity (BChE/AChE)
N-(2,4-Dichlorophenyl)-1-naphthamide 1.2 0.8 0.67 (BChE-selective)
Alkynyl beta-ketophosphonates N/A 2.1 (IC₅₀) N/A
N-(2-Isopropoxyphenyl)-1-naphthamide Predicted Predicted Likely BChE-selective

The dichloro analog’s superior BChE inhibition highlights the impact of electron-withdrawing groups. The isopropoxy group’s steric effects may reduce potency but improve selectivity.

Substituent Effects on Binding Interactions

  • Electron-Withdrawing Groups (Cl, CF₃) : Enhance binding to cholinesterase catalytic sites via dipole interactions .
  • Hydrogen-Bonding Groups (OH, NH₂) : Improve solubility and stabilize enzyme-ligand complexes .
  • Bulky Groups (Isopropoxy, Benzyloxy) : May reduce enzymatic access but improve pharmacokinetic properties (e.g., metabolic stability) .

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